molecular formula C10H15ClN2 B12857966 2-Chloro-4,6-diisopropylpyrimidine

2-Chloro-4,6-diisopropylpyrimidine

Cat. No.: B12857966
M. Wt: 198.69 g/mol
InChI Key: JZDNSTZVIHGIPT-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diisopropylpyrimidine is a heterocyclic organic compound with the molecular formula C10H15ClN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-diisopropylpyrimidine typically involves the chlorination of 4,6-diisopropylpyrimidine. One common method includes the reaction of 4,6-diisopropylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}8\text{H}{14}\text{N}2 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{15}\text{ClN}_2 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-diisopropylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Coupling Reactions: Formation of biaryl pyrimidines.

Scientific Research Applications

2-Chloro-4,6-diisopropylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-diisopropylpyrimidine involves its interaction with specific molecular targets. For instance, its inhibitory effects on enzymes like kinases are attributed to its ability to bind to the active site, blocking substrate access. This compound can also modulate signaling pathways by affecting the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyrimidine
  • 2-Chloro-4,6-diphenylpyrimidine
  • 2-Chloro-4,6-diethoxypyrimidine

Uniqueness

2-Chloro-4,6-diisopropylpyrimidine is unique due to its bulky isopropyl groups, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit different steric and electronic properties, affecting its overall activity and selectivity in various applications .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-4,6-di(propan-2-yl)pyrimidine

InChI

InChI=1S/C10H15ClN2/c1-6(2)8-5-9(7(3)4)13-10(11)12-8/h5-7H,1-4H3

InChI Key

JZDNSTZVIHGIPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=N1)Cl)C(C)C

Origin of Product

United States

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